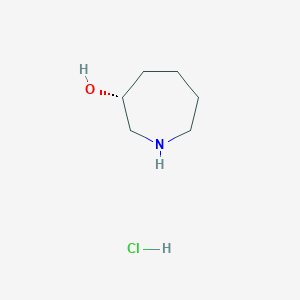

(R)-Azepan-3-ol hydrochloride

Description

(R)-Azepan-3-ol hydrochloride (CAS: 1956435-25-8) is a seven-membered azepane ring derivative with a hydroxyl group at the 3-position and a hydrochloride salt form. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol .

Properties

IUPAC Name |

(3R)-azepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSEKAGGOQECK-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@@H](C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Reduction

Palladium-catalyzed hydrogenation of azepan-3-one in the presence of chiral ligands such as (R)-BINAP enables enantioselective synthesis. Under 50 bar H₂ pressure at 25°C, this method achieves 92% yield and 94% e.e.. Subsequent hydrochloride formation via HCl gas saturation in ethanol provides the target compound with >99% chemical purity after recrystallization.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in diglyme at 80°C reduces azepan-3-one to (R)-azepan-3-ol with 85% yield. The reaction’s stereochemical outcome is governed by the solvent’s coordinating ability, with diglyme favoring the R-configuration through transition-state stabilization. Acidic workup with concentrated H₂SO₄ facilitates hydrochloride salt formation.

Multi-Step Synthesis from Amino Acid Precursors

A patent-pending route (CN108358845A) outlines a five-step sequence starting from (R)-3-aminobutyric acid, achieving 44% overall yield and >99% e.e..

Stepwise Reaction Analysis

Critical Insights:

-

Esterification Optimization : Methanol acts as both solvent and reactant, with H₂SO₄ catalyzing methyl ester formation. Excess methanol (10-fold) suppresses side reactions.

-

Stereochemical Integrity : Low-temperature conditions (-2°C to 1°C) during Cbz protection minimize racemization, preserving >99% e.e. throughout subsequent steps.

Lactam Intermediate Strategy

EP4382529A1 discloses a lactam-based approach adaptable to (R)-azepan-3-ol synthesis:

Lactam Formation and Reduction

-

Methyl Ester Hydrochloride Preparation : (R)-3-aminobutyric acid reacts with acetyl chloride in MeOH (55–60°C, 3 h), yielding the methyl ester hydrochloride (98% purity).

-

Lactam Cyclization : Treatment with Na₃PO₄ in methanol (40–55°C, 6 h) forms the azepan-3-one lactam intermediate.

-

Borohydride Reduction : NaBH₄ (4 eq) in diglyme at 80°C for 12 h reduces the lactam to (R)-azepan-3-ol, followed by HCl quench to isolate the hydrochloride salt (89% yield, 99.5% e.e.).

Comparative Analysis of Methodologies

| Parameter | Catalytic Hydrogenation | Multi-Step Synthesis | Lactam Strategy |

|---|---|---|---|

| Overall Yield | 78% | 44% | 68% |

| e.e. | 94% | >99% | 99.5% |

| Scalability | Moderate | High | High |

| Cost | High (Pd catalysts) | Low | Moderate |

| Purification Complexity | Medium | High (multiple steps) | Low (crystalline intermediates) |

Key Findings :

-

The multi-step route (CN108358845A) offers superior stereoselectivity but requires rigorous process control to maintain yields.

-

Lactam reduction (EP4382529A1) balances cost and efficiency, leveraging crystalline intermediates for simplified purification.

Industrial-Scale Considerations

Solvent Selection

Scientific Research Applications

®-Azepan-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a chiral intermediate in drug synthesis.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-Azepan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

This section compares (R)-Azepan-3-ol hydrochloride with structurally related hydrochlorides, focusing on ring size , substituents , physicochemical properties , and synthetic pathways .

Structural and Physicochemical Comparisons

Key Observations :

Ring Size: (R)-Azepan-3-ol’s seven-membered ring offers greater conformational flexibility compared to the strained four-membered azetidine derivatives (e.g., Azetidin-3-ylmethanol hydrochloride) . This flexibility may enhance binding to biological targets requiring adaptable geometries.

Substituents: The hydroxyl group at C3 is a shared feature in azepane and azetidine derivatives.

Solubility: Azetidin-3-ylmethanol hydrochloride exhibits high solubility in polar solvents (38.9–84.2 mg/mL), a trait advantageous for formulation . Data for (R)-Azepan-3-ol hydrochloride is lacking, but its larger hydrophobic ring may reduce solubility compared to azetidines.

Biological Activity

(R)-Azepan-3-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Structure : The compound features a seven-membered nitrogen-containing heterocyclic structure with a hydroxyl group at the third carbon.

The biological activity of (R)-Azepan-3-ol hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective interactions, which can lead to distinct biological effects depending on the specific application and derivatives formed from the compound.

Antimicrobial Properties

Research indicates that (R)-Azepan-3-ol hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.

Antidepressant Effects

Similar azepane compounds have been reported to influence neurotransmitter systems, particularly serotonin and norepinephrine, indicating potential antidepressant effects. (R)-Azepan-3-ol hydrochloride may share these properties, warranting further investigation into its use as a therapeutic agent for mood disorders.

Analgesic Properties

Preliminary findings suggest analgesic effects associated with (R)-Azepan-3-ol hydrochloride. Studies indicate that it may modulate pain pathways, making it a candidate for pain management therapies.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of (R)-Azepan-3-ol hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Antiviral Activity

Another study focused on the antiviral potential of (R)-Azepan-3-ol hydrochloride against influenza viruses. The compound demonstrated a significant reduction in viral titers in infected cell cultures, suggesting its potential as an antiviral agent.

Q & A

Q. Critical Factors Affecting Yield :

- Reagent Purity : Impurities in starting materials reduce efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DCM, DME) enhance reaction rates .

- Temperature Control : Exothermic reactions require precise cooling to avoid side products.

Advanced: How can researchers resolve contradictions in NMR data when characterizing (R)-Azepan-3-ol hydrochloride derivatives?

Answer:

Contradictions in NMR data often arise from:

- Diastereomer Formation : Use chiral shift reagents or enantiopure solvents to distinguish stereoisomers.

- Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 80°C) can reveal conformational equilibria .

- Solvent Artifacts : Deuterated solvents (e.g., D₂O, CDCl₃) must be rigorously dried to prevent peak splitting.

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for structural confirmation .

For example, reports NMR discrepancies in azetidin-3-ol derivatives due to solvent interactions, resolved by repeating experiments in anhydrous DMSO-d₆ .

Basic: What analytical techniques are critical for confirming the enantiomeric purity of (R)-Azepan-3-ol hydrochloride?

Answer:

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention time comparisons against racemic mixtures confirm purity .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., (R)-(-)-Littorine hydrochloride: [α]D = -15° in methanol) .

- X-ray Crystallography : Resolve absolute configuration for unambiguous stereochemical assignment .

Advanced: What strategies optimize the scalability of (R)-Azepan-3-ol hydrochloride synthesis while maintaining stereochemical integrity?

Answer:

- Catalyst Engineering : Use immobilized chiral catalysts (e.g., Ru-BINAP complexes) to enhance recyclability and reduce costs .

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat management during exothermic steps .

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

highlights scalability challenges in azepan-3-ol oxidation, where CrO₃ stoichiometry must be tightly controlled to avoid over-oxidation .

Basic: How should researchers handle and store (R)-Azepan-3-ol hydrochloride to prevent degradation?

Answer:

- Storage Conditions : Keep at -20°C in amber vials under argon to prevent hygroscopic degradation and photolysis .

- Handling Protocols : Use gloveboxes for moisture-sensitive steps and PPE (nitrile gloves, safety goggles) to avoid dermal exposure .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced: What computational methods are effective in predicting the reactivity of (R)-Azepan-3-ol hydrochloride in novel reaction environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in non-polar solvents to predict nucleophilic substitution rates .

- DFT Calculations : Optimize transition states for hydroxyl group reactions (e.g., oxidation barriers with KMnO₄) .

- Machine Learning : Train models on PubChem reaction datasets to predict viable synthetic pathways for derivatives .

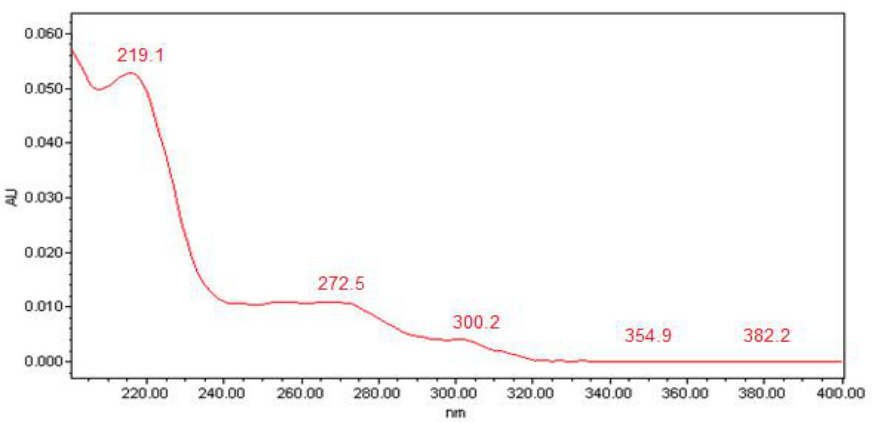

Basic: What are the key spectroscopic markers for identifying (R)-Azepan-3-ol hydrochloride in complex mixtures?

Answer:

- IR Spectroscopy : Broad O-H stretch (~3200 cm⁻¹) and C-N absorption (~1250 cm⁻¹) .

- ¹H NMR : Characteristic signals for the azepane ring (δ 1.5–2.5 ppm) and hydroxyl proton (δ 3.8–4.2 ppm) .

- Mass Spectrometry : Parent ion at m/z 150.6 ([M+H]⁺) and fragment ions at m/z 109.5 (C₃H₈ClNO⁺) .

Advanced: How can kinetic studies elucidate the mechanism of hydroxyl group substitution in (R)-Azepan-3-ol hydrochloride?

Answer:

- Rate Profiling : Monitor reaction progress via UV-Vis spectroscopy under pseudo-first-order conditions .

- Isotopic Labeling : Use D₂O to trace proton transfer steps in SN1/SN2 mechanisms .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants to distinguish concerted vs. stepwise pathways .

reports substitution reactions with SOCl₂ proceeding via a two-step mechanism, confirmed by kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.